molecular formula C22H34O4 B10768143 (8E,10Z,13Z,15E,19Z)-7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic Acid

(8E,10Z,13Z,15E,19Z)-7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic Acid

Cat. No.: B10768143
M. Wt: 362.5 g/mol
InChI Key: JUBMLVBCKBUAQW-GDVQGPIFSA-N
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Description

(8E,10Z,13Z,15E,19Z)-7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid is a polyunsaturated fatty acid with multiple double bonds and hydroxyl groups. This compound is known for its potential biological activities and is a subject of interest in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8E,10Z,13Z,15E,19Z)-7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid typically involves the use of polyunsaturated fatty acid precursors. One common method includes the hydroxylation of docosahexaenoic acid (DHA) under controlled conditions. The reaction often employs catalysts such as enzymes or chemical reagents to introduce hydroxyl groups at specific positions on the fatty acid chain.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified microorganisms capable of producing the compound through fermentation processes. These methods are designed to be efficient and scalable, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

(8E,10Z,13Z,15E,19Z)-7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds, resulting in a saturated fatty acid.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated fatty acids.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

(8E,10Z,13Z,15E,19Z)-7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying polyunsaturated fatty acid chemistry and reactions.

    Biology: Investigated for its role in cellular signaling and membrane structure.

    Medicine: Explored for its potential anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of nutraceuticals and functional foods.

Mechanism of Action

The mechanism of action of (8E,10Z,13Z,15E,19Z)-7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid involves its interaction with cellular membranes and signaling pathways. The compound can modulate the activity of enzymes and receptors involved in inflammatory responses and oxidative stress. Its hydroxyl groups and double bonds play a crucial role in its biological activity, influencing membrane fluidity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    (4Z,7Z,10Z,13Z,15E,19Z)-17-hydroxydocosahexaenoic acid: Another hydroxylated polyunsaturated fatty acid with similar structural features but different biological activities.

    Docosahexaenoic acid (DHA): A precursor to (8E,10Z,13Z,15E,19Z)-7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid, known for its role in brain health and anti-inflammatory properties.

Uniqueness

This compound is unique due to its specific hydroxylation pattern and the presence of multiple conjugated double bonds. These structural features contribute to its distinct biological activities and make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

(8E,10Z,13Z,15E,19Z)-7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid

InChI

InChI=1S/C22H34O4/c1-2-3-10-15-20(23)16-11-7-5-4-6-8-12-17-21(24)18-13-9-14-19-22(25)26/h3,5-8,10-12,16-17,20-21,23-24H,2,4,9,13-15,18-19H2,1H3,(H,25,26)/b7-5-,8-6-,10-3-,16-11+,17-12+

InChI Key

JUBMLVBCKBUAQW-GDVQGPIFSA-N

Isomeric SMILES

CC/C=C\CC(/C=C/C=C\C/C=C\C=C\C(CCCCCC(=O)O)O)O

Canonical SMILES

CCC=CCC(C=CC=CCC=CC=CC(CCCCCC(=O)O)O)O

Origin of Product

United States

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